5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole
Overview
Description
Preparation Methods
The synthesis of 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole typically involves the condensation of a benzyl group with an octahydro-pyrrolo[3,4-b]pyrrole core. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl derivatives, while reduction could result in the formation of more saturated compounds .
Scientific Research Applications
5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic uses, such as drug development, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrrolo[3,4-b]pyridin-5-ones: These compounds have a similar pyrrolo core but differ in their oxidation states and reactivity.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-14-13(12)10-15/h1-5,12-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZHVFDKBROTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567794 | |
Record name | 5-Benzyloctahydropyrrolo[3,4-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128740-12-5 | |
Record name | 5-Benzyloctahydropyrrolo[3,4-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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